6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-6-chloropyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-10-8-13-12(15-9-10)6-7-16(13)19(17,18)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRJRKRHTYLRSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonylation of 6-Chloro-1H-pyrrolo[3,2-b]pyridine
This method involves the direct sulfonylation of the pyrrolopyridine core using benzenesulfonyl chloride under basic conditions.
- Reagents :
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine (1 eq)
- Benzenesulfonyl chloride (1.3 eq)
- Sodium hydride (NaH, 1.2 eq)
- Dimethylformamide (DMF) as solvent
Steps :
- Dissolve 6-chloro-1H-pyrrolo[3,2-b]pyridine in anhydrous DMF at 0°C.
- Add NaH (60% dispersion in mineral oil) slowly to the solution.
- Stir at 0°C for 2 hours to deprotonate the pyrrole nitrogen.
- Add benzenesulfonyl chloride dropwise and warm to room temperature.
- Quench with ice-cold water, extract with ethyl acetate, and purify via silica gel chromatography.
| Parameter | Value |
|---|---|
| Reaction Time | 3–4 hours |
| Temperature | 0°C → RT |
| Purification Method | Column chromatography |
Alternative Sulfonylation Using Phase-Transfer Catalysis
A modified approach employs phase-transfer catalysts for improved efficiency.
- Reagents :
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine (1 eq)
- Benzenesulfonyl chloride (1.1 eq)
- Tetrabutylammonium bromide (TBAB, 0.05 eq)
- Sodium hydroxide (3 eq)
- Dichloromethane (DCM) as solvent
Steps :
- Combine reagents in DCM at 0°C.
- Stir for 1 hour at room temperature.
- Extract with DCM, wash with brine, and concentrate.
- Purify via recrystallization or chromatography.
Yield : 99%
Advantages :
- Shorter reaction time (1 hour).
- Avoids moisture-sensitive NaH.
Halogenation-Sulfonylation Sequence
For cases where the chlorinated precursor is unavailable, a multi-step synthesis is employed.
-
- Use copper(II) acetate in 1,2-dichloroethane under microwave irradiation.
Final Yield : 50–81%
Comparative Analysis of Methods
| Method | Yield | Conditions | Scalability |
|---|---|---|---|
| Direct Sulfonylation | 84% | NaH/DMF, 0°C→RT | High |
| Phase-Transfer | 99% | TBAB/NaOH, RT | Moderate |
| Multi-Step | 50–81% | Microwave-assisted | Low |
Critical Reaction Parameters
- Base Selection : NaH ensures complete deprotonation but requires anhydrous conditions. TBAB/NaOH offers milder conditions.
- Solvent : Polar aprotic solvents (DMF, DCM) enhance reaction rates.
- Workup : Brine washes prevent emulsion formation during extraction.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
Substitution: Products with various functional groups replacing the chloro group.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities that make it valuable in medicinal chemistry:
- Anticancer Activity :
- Anticonvulsant Effects :
- Anti-inflammatory Properties :
- Analgesic Effects :
- Antimicrobial Activity :
Case Studies
-
Anticancer Studies :
- A study published in the Bulletin of the Chemical Society of Ethiopia explored the synthesis and anticancer activity of pyrrolo[3,2-b]pyridine derivatives. The results indicated that certain modifications significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
-
Anticonvulsant Activity Evaluation :
- In another investigation, various pyrrolo derivatives were evaluated for their anticonvulsant effects using animal models. The study found that compounds structurally related to 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine exhibited promising results in reducing seizure frequency and severity .
- Anti-inflammatory Mechanism Investigation :
Mechanism of Action
The mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Properties of 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine and Analogues
Key Observations:
- Core Structure Variations : The pyrrolopyridine isomerism (e.g., [3,2-b] vs. [2,3-b] or [3,2-c]) significantly alters electronic properties and binding interactions. For example, the [3,2-c] isomer in 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine lacks a chlorine atom, reducing steric hindrance .
- Substituent Effects : The phenylsulfonyl group in the target compound enhances molecular weight and polarity compared to analogues like 6-chloro-1H-pyrrolo[3,2-b]pyridine, which lacks this moiety . Carbaldehyde or ester substituents (e.g., in 383875-59-0 or 1951441-84-1) introduce reactive sites for further functionalization .
- Bioactivity Relevance : Sulfonyl groups are often critical for binding to ATP pockets in kinases, as seen in patented pyrrolopyridine derivatives . The absence of this group in simpler analogues limits their pharmacological utility.
Biological Activity
6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₃H₉ClN₂O₂S
- Molecular Weight : 292.74 g/mol
- CAS Number : 896722-50-2
The biological activity of this compound primarily involves its interaction with various biological targets, including kinases and other enzymes implicated in disease pathways. Its structure suggests potential inhibitory effects on specific signaling pathways relevant to cancer and inflammation.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting cell proliferation in various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 | 26 | Induction of apoptosis |
| HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
| MCF-7 | 3.3 | Apoptotic pathways activation |
These findings indicate that this compound may serve as a potential lead compound for developing new anticancer agents.
Anti-inflammatory Properties
In addition to its anticancer activity, the compound has been evaluated for anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Study 1: Antitumor Activity Evaluation
In a study conducted by Kumar et al., various derivatives of pyrrolo[3,2-b]pyridine were synthesized and screened for their cytotoxicity against multiple cancer cell lines. The results demonstrated that the compound significantly inhibited tumor growth in vitro, suggesting its potential utility in cancer therapy .
Study 2: Kinase Inhibition Profiling
Another investigation focused on the selectivity and potency of this compound as an inhibitor of specific kinases involved in cancer progression. The study found that it effectively inhibited Aurora-A kinase with an IC₅₀ of 0.067 µM, showcasing its potential as a targeted therapeutic agent .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Nucleophilic Substitution | 65–75 | NaH, THF, 0°C–rt | |
| Deprotection-Sulfonylation | 82 | TFA, triethylsilane, rt |
Basic: How to purify and characterize this compound?
Methodological Answer:
- Purification: Use silica gel column chromatography with gradients of EtOAc/hexane (1:3 to 1:1). For polar derivatives, employ reverse-phase HPLC (C18 column, acetonitrile/water) .
- Characterization:
- NMR: Look for aromatic protons in δ 7.2–8.5 ppm (1H-pyrrolo[3,2-b]pyridine core) and sulfonyl group protons at δ 7.5–7.9 ppm .
- IR: Confirm sulfonyl S=O stretches at 1150–1350 cm⁻¹ and C-Cl at 550–750 cm⁻¹ .
- X-ray Diffraction: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯Cl) for structural validation .
Advanced: How to design derivatives for improved bioactivity?
Methodological Answer:
Q. Table 2: Bioactivity of Derivatives
| Substituent | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 6-CN | Kinase X | 12.3 | |
| 5-(3,4-Dimethoxyphenyl) | DYRK1A | 8.7 |
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation:
- Data Analysis: Apply chemoinformatics tools (e.g., QSAR models) to correlate electronic properties (HOMO-LUMO gap, logP) with bioactivity trends .
Advanced: What computational methods predict the compound’s reactivity and stability?
Methodological Answer:
- DFT Studies: Calculate HOMO-LUMO gaps (e.g., BLYP/6-311G**) to assess kinetic stability. A large gap (>3.5 eV) suggests low reactivity .
- Solubility Prediction: Use COSMO-RS to model solvent interactions. Polar aprotic solvents (DMF, DMSO) enhance solubility due to sulfonyl group polarity .
- Degradation Pathways: Simulate hydrolytic stability under acidic conditions (e.g., pH 2.0) to identify vulnerable sites (e.g., sulfonamide bond) .
Advanced: How to address low solubility in aqueous buffers?
Methodological Answer:
- Co-Solvent Systems: Prepare stock solutions in DMSO (≤5% v/v) and dilute in PBS with 0.1% Tween-80 to prevent aggregation .
- Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble salts .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (sonication, 20 kHz) for sustained release in cellular assays .
Advanced: What intermolecular interactions influence crystallization?
Methodological Answer:
- Hydrogen Bonding: The sulfonyl group participates in C–H⋯O interactions, while the pyrrolopyridine core forms N–H⋯N bonds. Optimize crystallization using slow evaporation in acetone/water (1:1) .
- π-Stacking: Planar aromatic systems (phenylsulfonyl) align face-to-face at 3.5–4.0 Å distances, confirmed by Hirshfeld surface analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
